molecular formula C9H7BrN2O B2532682 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole CAS No. 1194753-61-1

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole

Cat. No. B2532682
CAS RN: 1194753-61-1
M. Wt: 239.072
InChI Key: UPGZRHHHNZBSSC-UHFFFAOYSA-N
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Description

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate leads to difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another synthesis route involves heating 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide, resulting in the formation of 3-dimethylamino derivatives . Additionally, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles can react with bromine to yield new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can participate in various chemical reactions due to its aromatic nature and the presence of heteroatoms. The substitution on the oxadiazole ring, such as the bromomethyl group, can significantly influence the reactivity and properties of the compound .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives undergo a range of chemical reactions. For example, they can react with unsaturated compounds to form difluoromethylenated products . They can also undergo deoxygenative coupling reactions when heated with sodium azide in dimethylformamide . Furthermore, the oxadiazole ring can act as a nucleophile in cyclization reactions to form new ring systems such as 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of substituents like the bromomethyl group can affect the compound's polarity, solubility, and reactivity. Some derivatives exhibit optical nonlinearity, which is a property that can be exploited in optoelectronic applications . The biological activity of these compounds, such as their inhibitory effect on enzymes like butyrylcholinesterase, is also a significant aspect of their chemical properties .

Scientific Research Applications

Synthesis and Biological Activity

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole and its derivatives are of significant interest in the scientific community due to their diverse biological activities and potential applications in various fields. These compounds, characterized by the presence of 1,2,4-oxadiazole rings, are involved in the synthesis of complex molecules that exhibit antimicrobial, antifungal, and anticancer properties.

  • Antimicrobial and Antileishmanial Activities : The synthesis of derivatives containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings has been explored for their antimicrobial activities. For instance, compounds synthesized from these structures have demonstrated low effectiveness against certain bacterial species and high antileishmanial activity, indicating their potential as drug candidates after further in vivo experimental studies (Ustabaş et al., 2020).

  • Anti-protozoal and Anti-cancer Agents : Novel compounds featuring 1,2,4-oxadiazole and 1,2,3-triazole heterocycles have been synthesized and tested for their anti-protozoal and anti-cancer properties. These studies underscore the compounds' versatility in drug development, focusing on diseases such as cancer and protozoal infections (Dürüst et al., 2012).

  • Enzyme Inhibition for Neurological Disorders : Research into 1,3,4-oxadiazole bearing compounds has expanded into the neurological field, with studies investigating their inhibition effects on enzymes such as butyrylcholinesterase (BChE). This enzyme is associated with neurodegenerative diseases, suggesting these compounds could be useful in treating conditions like Alzheimer's disease (Khalid et al., 2016).

Material Science and Electronics

  • Nonlinear Optical Materials : The synthesis of 1,3,4-oxadiazole derivatives has also found applications in material science, specifically in developing materials with nonlinear optical properties. These properties are crucial for applications in optoelectronics and photonics, indicating the potential of these compounds in creating advanced electronic devices (Chandrakantha et al., 2011).

  • Organic Light-Emitting Diodes (OLEDs) : Further extending their application into electronics, certain derivatives of this compound have been explored as ambipolar hosts for phosphorescent light-emitting diodes. These studies suggest their effectiveness in improving the performance and efficiency of OLEDs, a key component in next-generation display and lighting technologies (Zhang et al., 2011).

Safety and Hazards

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGZRHHHNZBSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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